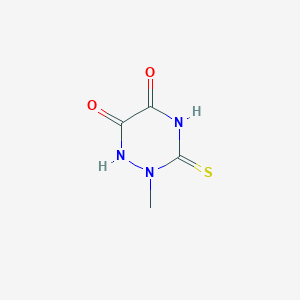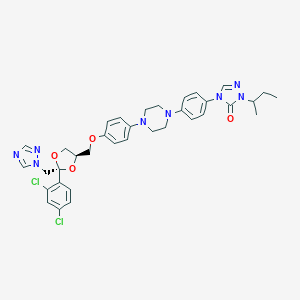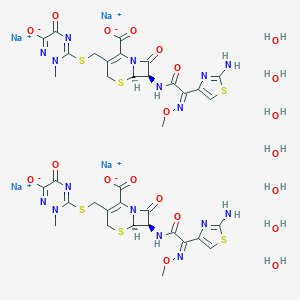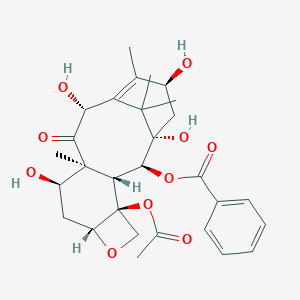
Clorhidrato de cloroquina
Descripción general
Descripción
La cloroquina hidrocloruro es un fármaco sintético utilizado principalmente para el tratamiento y la prevención de la malaria. Fue descubierto en 1934 e introducido en la medicina en la década de 1940. La cloroquina hidrocloruro es miembro de los derivados de quinolina, una serie de agentes antimaláricos químicamente relacionados . Se administra por vía oral como fosfato de cloroquina y también se puede administrar por inyección intramuscular como cloroquina hidrocloruro .
Aplicaciones Científicas De Investigación
La cloroquina hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La cloroquina hidrocloruro ejerce sus efectos inhibiendo la acción de la hema polimerasa en los trofozoitos de la malaria, impidiendo la conversión de la hema en hemozoína . Esto conduce a la acumulación de hemo tóxico, que mata al parásito . En las enfermedades autoinmunes, la cloroquina modula la respuesta inmunitaria al afectar la actividad lisosómica y la autofagia .
Safety and Hazards
Chloroquine has a number of side effects, including serious heart rhythm problems that can be life-threatening . It can cause QT prolongation, increase the risk of QT prolongation in patients with renal insufficiency or failure, increase insulin levels and insulin action causing increased risk of severe hypoglycemia, and cause hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency .
Direcciones Futuras
Chloroquine and hydroxychloroquine have been successfully used to treat several infectious (HIV, Q fever, Whipple’s disease, fungal infections), rheumatological (systemic lupus erythematosus, antiphospholipid antibody syndrome, rheumatoid arthritis, Sjögren’s syndrome), and other immunological diseases . There is growing interest in Chloroquine as a therapeutic alternative in the treatment of HIV, Q fever, Whipple’s disease, fungal, Zika, Chikungunya infections, Sjogren’s syndrome, porphyria, chronic ulcerative stomatitis, polymorphic light eruption, and different types of cancer . Ongoing clinical trials will probably extend the current indications of these drugs .
Análisis Bioquímico
Biochemical Properties
Chloroquine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the lysosomes, where it accumulates and increases the pH, thereby inhibiting the activity of lysosomal enzymes . This compound also interacts with heme, forming a complex that prevents the polymerization of heme into hemozoin, a non-toxic form. This interaction is crucial in its antimalarial activity as it leads to the accumulation of toxic heme within the parasite . Additionally, chloroquine hydrochloride has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, affecting the degradation of cellular components .
Cellular Effects
Chloroquine hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chloroquine hydrochloride has been reported to inhibit the activation of Toll-like receptors (TLRs), which play a crucial role in the immune response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines. Moreover, chloroquine hydrochloride affects gene expression by altering the transcriptional activity of various genes involved in immune response and cellular metabolism . It also impacts cellular metabolism by inhibiting the degradation of cellular components through autophagy, leading to the accumulation of damaged organelles and proteins .
Molecular Mechanism
The molecular mechanism of chloroquine hydrochloride involves several key interactions at the molecular level. Chloroquine hydrochloride exerts its effects by binding to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This interaction is critical for its antimalarial activity. Additionally, chloroquine hydrochloride increases the pH of lysosomes, inhibiting the activity of lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes . This inhibition of autophagy affects the degradation of cellular components and contributes to its therapeutic effects in autoimmune diseases and viral infections. Furthermore, chloroquine hydrochloride has been shown to inhibit the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroquine hydrochloride change over time. The stability and degradation of chloroquine hydrochloride are crucial factors that influence its long-term effects on cellular function. Studies have shown that chloroquine hydrochloride is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to chloroquine hydrochloride has been associated with the accumulation of damaged organelles and proteins due to the inhibition of autophagy . This accumulation can lead to cellular dysfunction and toxicity, particularly in cells with high metabolic activity, such as liver and kidney cells .
Dosage Effects in Animal Models
The effects of chloroquine hydrochloride vary with different dosages in animal models. At therapeutic doses, chloroquine hydrochloride has been shown to be effective in treating malaria and autoimmune diseases without significant adverse effects . At higher doses, chloroquine hydrochloride can cause toxicity, leading to severe gastrointestinal, neurological, cardiac, and ocular side effects . Studies in animal models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
Chloroquine hydrochloride is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major metabolites of chloroquine hydrochloride include monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . These metabolites retain some pharmacological activity and contribute to the overall therapeutic effects of chloroquine hydrochloride. The metabolism of chloroquine hydrochloride can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, chloroquine hydrochloride has been shown to affect metabolic flux and metabolite levels by inhibiting autophagy and altering cellular metabolism .
Transport and Distribution
Chloroquine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and accumulates in acidic organelles, such as lysosomes . The accumulation of chloroquine hydrochloride in lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This accumulation leads to an increase in lysosomal pH, inhibiting the activity of lysosomal enzymes and affecting cellular processes. Chloroquine hydrochloride can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of chloroquine hydrochloride is primarily within lysosomes, where it exerts its effects on lysosomal function and autophagy . The targeting of chloroquine hydrochloride to lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This localization is crucial for its therapeutic effects, as it inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes. Additionally, chloroquine hydrochloride can affect other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, by altering their pH and affecting their function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La cloroquina hidrocloruro se sintetiza a través de un proceso de varios pasos. La síntesis normalmente implica la reacción de 4,7-dicloroquinolina con dietilamina para formar N4-(7-cloro-4-quinolinil)-N1,N1-dietil-1,4-pentandiamina . Este intermedio se hace reaccionar entonces con ácido clorhídrico para producir cloroquina hidrocloruro.
Métodos de producción industrial
La producción industrial de cloroquina hidrocloruro implica rutas sintéticas similares, pero a mayor escala. El proceso incluye la separación de la capa acuosa, la destilación del acetato de isopropilo y la cristalización a bajas temperaturas para obtener el producto final . El producto se seca entonces para obtener un producto blanco y seco adecuado para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
La cloroquina hidrocloruro sufre diversas reacciones químicas, incluyendo:
Oxidación: La cloroquina se puede oxidar para formar desetilocloroquina, su principal metabolito.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: La cloroquina puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Sustitución: Reactivos como el hidróxido de sodio y otras bases pueden facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen desetilocloroquina y otros derivados que retienen la actividad antimalárica .
Comparación Con Compuestos Similares
La cloroquina hidrocloruro se compara a menudo con otros fármacos antimaláricos:
Hidroxicloroquina: Un derivado de la cloroquina con estructura química y farmacocinética similares, utilizado para fines terapéuticos similares.
La cloroquina hidrocloruro es única en su amplia gama de aplicaciones y su importancia histórica como uno de los primeros fármacos antimaláricos sintéticos.
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGECQRSMVKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026664 | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-67-3 | |
| Record name | Chloroquine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)









